Cas no 878670-01-0 (6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid)

6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridine derivative with notable applications in pharmaceutical and organic synthesis. Its unique structure, featuring hydroxyl and carboxylic acid functional groups, makes it a versatile intermediate for developing bioactive compounds. The compound exhibits stability under standard conditions and demonstrates potential as a precursor for heterocyclic modifications. Its reactivity at the 3-carboxylic acid position allows for selective derivatization, facilitating the synthesis of targeted molecules. The presence of both electron-donating and electron-withdrawing substituents on the pyridine ring further enhances its utility in medicinal chemistry, particularly in designing enzyme inhibitors or metal-chelating agents.
6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid structure
878670-01-0 structure
Product name:6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS No:878670-01-0
MF:C8H9NO4
MW:183.161362409592
MDL:MFCD06447016
CID:1067442
PubChem ID:135515947

6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
    • 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
    • SCHEMBL11441558
    • 878670-01-0
    • AKOS000745896
    • SB74024
    • 2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carboxylic acid
    • 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylicacid
    • CS-0367392
    • 6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carboxylic acid
    • MDL: MFCD06447016
    • Inchi: InChI=1S/C8H9NO4/c1-4-3-5(10)9(2)7(11)6(4)8(12)13/h3,10H,1-2H3,(H,12,13)
    • InChI Key: KHDHZSMTYNPGPP-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=O)N(C)C(=C1)O)C(=O)O

Computed Properties

  • Exact Mass: 183.05315777g/mol
  • Monoisotopic Mass: 183.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 77.8Ų

6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5622-1G
6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
878670-01-0 95%
1g
¥ 1,696.00 2023-04-13
Matrix Scientific
019058-1g
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
878670-01-0
1g
$400.00 2023-09-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5622-5g
6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
878670-01-0 95%
5g
¥5551.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5622-5.0g
6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
878670-01-0 95%
5.0g
¥5088.0000 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438062-1g
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
878670-01-0 98%
1g
¥2220.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438062-5g
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
878670-01-0 98%
5g
¥8326.00 2024-04-27
Ambeed
A616272-5g
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
878670-01-0 98%
5g
$767.0 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5622-5G
6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
878670-01-0 95%
5g
¥ 5,088.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5622-250mg
6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
878670-01-0 95%
250mg
¥742.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5622-500mg
6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
878670-01-0 95%
500mg
¥1231.0 2024-04-16

6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Related Literature

Additional information on 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction to 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 878670-01-0)

6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 878670-01-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring system. The presence of hydroxyl, carboxylic acid, and methyl substituents on the pyridine core imparts unique chemical and pharmacological properties, making it a valuable intermediate in the development of novel therapeutic agents.

The structural motif of 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is particularly noteworthy due to its potential biological activity. Pyridine derivatives have long been recognized for their role in medicinal chemistry, with numerous examples demonstrating efficacy as pharmacological scaffolds. The specific arrangement of functional groups in this compound suggests applications in modulating enzyme activity and interacting with biological targets. Recent advances in computational chemistry have enabled the prediction of its binding affinity to various proteins, indicating promising prospects for drug discovery.

One of the most compelling aspects of 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is its versatility as a synthetic building block. The carboxylic acid moiety facilitates further derivatization through esterification or amidation reactions, while the hydroxyl group can participate in hydrogen bonding interactions. These features make it an attractive candidate for designing molecules with tailored physicochemical properties. For instance, modifications at the 1-methyl and 4-methyl positions could enhance solubility or metabolic stability, critical factors in drug development.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine-based compounds. Studies have highlighted their role in inhibiting kinases and other enzymes implicated in inflammatory and neoplastic diseases. The 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold has been investigated for its ability to modulate pathways associated with oxidative stress and cellular signaling. Preliminary in vitro assays have demonstrated inhibitory effects on certain enzymes, warranting further investigation into its therapeutic applications.

The synthesis of 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid presents an interesting challenge for synthetic chemists. Traditional approaches involve multi-step organic transformations starting from readily available precursors such as malonates or acetylacetones. Modern methodologies employing transition metal catalysis have streamlined these processes, improving yields and reducing reaction times. For example, palladium-catalyzed cross-coupling reactions can be utilized to introduce the methyl groups efficiently. Such advancements underscore the importance of innovative synthetic strategies in accessing complex heterocyclic compounds.

The pharmacokinetic profile of 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is another critical consideration in drug development. Its molecular structure suggests potential for oral bioavailability and metabolic stability under physiological conditions. However, detailed pharmacokinetic studies are necessary to validate these predictions and identify any liabilities that may need to be addressed during formulation development. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

From a computational perspective, molecular modeling techniques have been instrumental in understanding the interactions between 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and biological targets. Docking studies have revealed potential binding modes with receptors and enzymes relevant to neurological disorders and cardiovascular diseases. These insights guide medicinal chemists in optimizing lead structures by predicting how structural modifications will impact binding affinity and selectivity. Such integrative approaches combining experimental data with computational predictions are becoming increasingly indispensable in modern drug discovery.

The future prospects for 6-hydroxy-1,4-dimethyl-2-o<0xE9>xo<0xE9>ne<0xE9>thyl<0xE9>pyridine<0xE9>-3-carbox<0xE9>olic aci<0xE9>d are bright given its structural features and demonstrated utility as a pharmacophore. Ongoing research aims to expand its therapeutic applications through structure-based drug design and combinatorial chemistry approaches. Collaborative efforts between academia and industry are essential to translate these findings into clinical candidates with tangible benefits for patients worldwide.

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